Cas no 913839-62-0 (2-(4-methylpyridin-3-yl)acetic acid)
2-(4-methylpyridin-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-3-Pyridineacetic acid
- 2-(4-methylpyridin-3-yl)acetic acid
- SCHEMBL3582588
- 913839-62-0
- AKOS006313765
- EN300-159770
- Z1198264460
- 2-(4-methylpyridin-3-yl)aceticacid
-
- Inchi: 1S/C8H9NO2/c1-6-2-3-9-5-7(6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)
- InChI Key: MGGCCKJYCIIUMN-UHFFFAOYSA-N
- SMILES: OC(CC1C=NC=CC=1C)=O
Computed Properties
- Exact Mass: 151.063328530g/mol
- Monoisotopic Mass: 151.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 50.2Ų
2-(4-methylpyridin-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-159770-50mg |
2-(4-methylpyridin-3-yl)acetic acid |
913839-62-0 | 95.0% | 50mg |
$174.0 | 2023-09-23 | |
| Enamine | EN300-159770-100mg |
2-(4-methylpyridin-3-yl)acetic acid |
913839-62-0 | 95.0% | 100mg |
$257.0 | 2023-09-23 | |
| Enamine | EN300-159770-250mg |
2-(4-methylpyridin-3-yl)acetic acid |
913839-62-0 | 95.0% | 250mg |
$367.0 | 2023-09-23 | |
| Enamine | EN300-159770-500mg |
2-(4-methylpyridin-3-yl)acetic acid |
913839-62-0 | 95.0% | 500mg |
$579.0 | 2023-09-23 | |
| Enamine | EN300-159770-1000mg |
2-(4-methylpyridin-3-yl)acetic acid |
913839-62-0 | 95.0% | 1000mg |
$743.0 | 2023-09-23 | |
| Enamine | EN300-159770-2500mg |
2-(4-methylpyridin-3-yl)acetic acid |
913839-62-0 | 95.0% | 2500mg |
$1454.0 | 2023-09-23 | |
| Enamine | EN300-159770-5000mg |
2-(4-methylpyridin-3-yl)acetic acid |
913839-62-0 | 95.0% | 5000mg |
$2152.0 | 2023-09-23 | |
| Enamine | EN300-159770-10000mg |
2-(4-methylpyridin-3-yl)acetic acid |
913839-62-0 | 95.0% | 10000mg |
$3191.0 | 2023-09-23 | |
| Enamine | EN300-159770-0.05g |
2-(4-methylpyridin-3-yl)acetic acid |
913839-62-0 | 95% | 0.05g |
$174.0 | 2023-05-03 | |
| Enamine | EN300-159770-0.1g |
2-(4-methylpyridin-3-yl)acetic acid |
913839-62-0 | 95% | 0.1g |
$257.0 | 2023-05-03 |
2-(4-methylpyridin-3-yl)acetic acid Suppliers
2-(4-methylpyridin-3-yl)acetic acid Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-(4-methylpyridin-3-yl)acetic acid
Research Brief on 2-(4-methylpyridin-3-yl)acetic acid (CAS: 913839-62-0): Recent Advances and Applications
2-(4-methylpyridin-3-yl)acetic acid (CAS: 913839-62-0) is a pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and anti-inflammatory agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
A recent study published in the Journal of Medicinal Chemistry explored the use of 2-(4-methylpyridin-3-yl)acetic acid as a building block for the development of novel kinase inhibitors. The researchers demonstrated that this compound could be efficiently functionalized to target specific kinases involved in cancer progression. The study reported a series of derivatives with improved selectivity and potency, paving the way for further optimization in preclinical models. The findings underscore the importance of this scaffold in kinase inhibitor design and its potential to address drug resistance issues.
In addition to its role in kinase inhibition, 2-(4-methylpyridin-3-yl)acetic acid has been investigated for its anti-inflammatory properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The researchers attributed this activity to the compound's ability to modulate NF-κB signaling pathways, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. Further in vivo studies are warranted to validate these findings and assess the compound's pharmacokinetic properties.
The synthetic accessibility of 2-(4-methylpyridin-3-yl)acetic acid has also been a focus of recent research. A team at the University of Cambridge developed a scalable and cost-effective synthesis route for this compound, as detailed in a 2022 publication in Organic Process Research & Development. The new method employs a Pd-catalyzed coupling reaction, offering higher yields and reduced environmental impact compared to traditional approaches. This advancement is expected to facilitate the broader adoption of this compound in industrial and academic settings.
Looking ahead, the versatility of 2-(4-methylpyridin-3-yl)acetic acid positions it as a valuable tool in medicinal chemistry. Its applications extend beyond kinase inhibitors and anti-inflammatory agents, with emerging research exploring its use in neurodegenerative disease models and antimicrobial drug development. As the field continues to evolve, this compound is likely to play an increasingly important role in addressing unmet medical needs. Future studies should focus on optimizing its drug-like properties and expanding its therapeutic applications.
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